molecular formula C16H18ClN3O3S B2710035 5-amino-N-(4-chlorophenyl)-2-(morpholin-4-yl)benzene-1-sulfonamide CAS No. 327072-90-2

5-amino-N-(4-chlorophenyl)-2-(morpholin-4-yl)benzene-1-sulfonamide

Cat. No.: B2710035
CAS No.: 327072-90-2
M. Wt: 367.85
InChI Key: NUZSRLXIEFHKEC-UHFFFAOYSA-N
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Description

5-amino-N-(4-chlorophenyl)-2-(morpholin-4-yl)benzene-1-sulfonamide is a complex organic compound characterized by its unique structural components This compound features an amino group, a chlorophenyl group, a morpholine ring, and a benzene sulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-N-(4-chlorophenyl)-2-(morpholin-4-yl)benzene-1-sulfonamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Nitration: The starting material, 4-chloronitrobenzene, undergoes nitration to introduce a nitro group.

    Reduction: The nitro group is then reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Sulfonation: The resulting 4-chloroaniline is sulfonated using sulfuric acid to introduce the sulfonamide group.

    Morpholine Substitution: Finally, the morpholine ring is introduced through a nucleophilic substitution reaction, typically using morpholine and a suitable base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and cost-effectiveness. Continuous flow reactors and automated systems are often employed to ensure consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

5-amino-N-(4-chlorophenyl)-2-(morpholin-4-yl)benzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The sulfonamide group can be reduced under specific conditions.

    Substitution: The chlorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.

    Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group may yield nitroso or nitro compounds, while substitution reactions can introduce various functional groups onto the aromatic ring.

Scientific Research Applications

5-amino-N-(4-chlorophenyl)-2-(morpholin-4-yl)benzene-1-sulfonamide has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-amino-N-(4-chlorophenyl)-2-(morpholin-4-yl)benzene-1-sulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-chloro-N-(4-morpholinophenyl)benzene-1-sulfonamide
  • 5-amino-2-(morpholin-4-yl)benzenesulfonamide

Uniqueness

5-amino-N-(4-chlorophenyl)-2-(morpholin-4-yl)benzene-1-sulfonamide is unique due to its combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for research and development.

Properties

IUPAC Name

5-amino-N-(4-chlorophenyl)-2-morpholin-4-ylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18ClN3O3S/c17-12-1-4-14(5-2-12)19-24(21,22)16-11-13(18)3-6-15(16)20-7-9-23-10-8-20/h1-6,11,19H,7-10,18H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUZSRLXIEFHKEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=C(C=C(C=C2)N)S(=O)(=O)NC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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